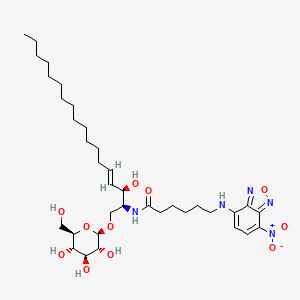

C6 NBD Glucosylceramide

Description

Propriétés

IUPAC Name |

N-[(E,2S,3R)-3-hydroxy-1-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]-6-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]hexanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H59N5O11/c1-2-3-4-5-6-7-8-9-10-11-12-13-15-18-28(43)26(24-50-36-35(47)34(46)33(45)29(23-42)51-36)38-30(44)19-16-14-17-22-37-25-20-21-27(41(48)49)32-31(25)39-52-40-32/h15,18,20-21,26,28-29,33-37,42-43,45-47H,2-14,16-17,19,22-24H2,1H3,(H,38,44)/b18-15+/t26-,28+,29+,33+,34-,35+,36+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYEQNDHFYIPTAY-YAIFWNLCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC=CC(C(COC1C(C(C(C(O1)CO)O)O)O)NC(=O)CCCCCNC2=CC=C(C3=NON=C23)[N+](=O)[O-])O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCC/C=C/[C@H]([C@H](CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)NC(=O)CCCCCNC2=CC=C(C3=NON=C23)[N+](=O)[O-])O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H59N5O11 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

737.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

C6 NBD Glucosylceramide: A Technical Guide for Researchers in Cellular Biology and Drug Development

An in-depth exploration of the applications, experimental protocols, and data surrounding the fluorescent sphingolipid analog, C6 NBD Glucosylceramide, a pivotal tool for investigating intracellular lipid trafficking, metabolism, and the pathology of lysosomal storage diseases.

Introduction

This compound (N-[6-[(7-nitro-2-1,3-benzoxadiazol-4-yl)amino]hexanoyl]-D-glucosyl-β1-1'-sphingosine) is a fluorescently labeled, short-chain analog of the naturally occurring glycosphingolipid, glucosylceramide. Its utility in research stems from the nitrobenzoxadiazole (NBD) fluorophore attached to its fatty acid chain, which allows for the visualization and tracking of its movement and metabolic fate within living and fixed cells. With excitation and emission maxima around 466 nm and 535 nm respectively, it is readily detectable by fluorescence microscopy and other fluorescence-based analytical techniques.[1][2] This molecule serves as a vital probe for dissecting the complex pathways of sphingolipid metabolism and transport, and has become an indispensable tool in the study of diseases characterized by aberrant lipid accumulation, most notably Gaucher disease.[3][4]

Core Applications in Research

The primary applications of this compound in a research setting are centered around its ability to mimic the behavior of its endogenous counterpart, allowing for the qualitative and quantitative assessment of key cellular processes.

-

Visualizing Intracellular Lipid Trafficking: When introduced to cells, this compound is internalized and transported through various intracellular compartments. A key destination is the Golgi apparatus, a central hub for lipid metabolism and sorting.[5][6] From the Golgi, its fluorescent metabolites, such as C6 NBD sphingomyelin, are further transported to the plasma membrane.[7] This allows researchers to study the dynamics of both endocytic and exocytic pathways, including recycling pathways from endosomes back to the cell surface.[8]

-

Probing Enzyme Activity: this compound is a crucial substrate for assaying the activity of several key enzymes in the sphingolipid metabolic pathway. This includes glucosylceramide synthase (GCS), which synthesizes glucosylceramide from ceramide, and glucocerebrosidase (GCase), the lysosomal enzyme responsible for its degradation.[1][3][9] Deficiencies in GCase activity are the underlying cause of Gaucher disease, and assays using fluorescent substrates like this compound are instrumental in diagnosing the disease and for screening potential therapeutic agents.[3][4]

-

Investigating Lysosomal Storage Disorders: In the context of Gaucher disease, where glucosylceramide accumulates in lysosomes, this compound is used in cellular and animal models to study the pathological consequences of this buildup.[4][10][11] Researchers can visualize its accumulation, investigate its impact on lysosomal function, and explore its potential role in downstream cellular dysfunction, including neurodegeneration in neuronopathic forms of the disease.[4]

-

Studying Signal Transduction: While not a direct signaling molecule itself, the metabolism of glucosylceramide and other sphingolipids is intricately linked to various signal transduction pathways that regulate cell growth, differentiation, and apoptosis. By tracing the fate of this compound, researchers can gain insights into how alterations in sphingolipid metabolism may impact these signaling cascades.[12][13]

Quantitative Data Summary

The following tables summarize key quantitative parameters reported in the literature for experiments utilizing this compound.

| Parameter | Cell Type | Value | Application | Reference |

| Concentration | Human Skin Fibroblasts | Not specified | Uptake and transport studies | [5] |

| Concentration | BHK Cells | 4 µM | Studying recycling pathways | [8] |

| Concentration | HepG2 Cells | 4 µM | Basolateral to apical transcytosis | [14] |

| Incubation Time | BHK Cells | 30 min at 37°C | Golgi labeling with C6-NBD-ceramide | [8] |

| Incubation Time | HepG2 Cells | 30 min at 37°C | Transcytosis studies | [14] |

| Incubation Time | Human Daoy Neurons | 30 min at 37°C | Internalization studies | [15] |

Key Experimental Protocols

Protocol 1: Labeling of the Golgi Apparatus and Visualizing Intracellular Trafficking

This protocol describes the general procedure for labeling the Golgi apparatus and observing the subsequent trafficking of fluorescent lipids in cultured cells.

-

Cell Preparation: Plate cells on glass coverslips in a culture dish and grow to the desired confluency.

-

Labeling Solution Preparation: Prepare a working solution of this compound, often complexed with defatted bovine serum albumin (BSA) to facilitate its delivery to the cells. A typical final concentration is in the range of 4-5 µM.

-

Incubation: Remove the culture medium and incubate the cells with the this compound labeling solution. Incubation is often performed at a low temperature (e.g., 4°C) to allow the lipid to insert into the plasma membrane without significant internalization.

-

Warming and Chase: Wash the cells with fresh medium to remove excess fluorescent lipid. To initiate internalization and transport, warm the cells to 37°C and incubate for a desired period (the "chase" period), for example, 30 minutes, to allow the fluorescent lipid to traffic to the Golgi apparatus.[5]

-

Back-Exchange (Optional): To specifically visualize intracellular fluorescence, a "back-exchange" step can be performed by incubating the cells with a BSA solution to remove any fluorescent lipid remaining in the outer leaflet of the plasma membrane.[8]

-

Microscopy: Mount the coverslips and observe the cells using a fluorescence microscope equipped with appropriate filters for the NBD fluorophore (Excitation ~466 nm, Emission ~535 nm).

Protocol 2: In Situ Glucosylceramidase (GCase) Activity Assay

This protocol outlines a method to measure the activity of GCase within cells, which is particularly relevant for studying Gaucher disease.

-

Cell Culture: Culture cells (e.g., fibroblasts or other relevant cell types) in appropriate culture vessels.

-

Substrate Loading: Incubate the cells with this compound at a specific concentration and for a defined period to allow for its uptake and transport to lysosomes.

-

Cell Lysis: After incubation, wash the cells to remove extracellular substrate and then lyse the cells using a suitable buffer to release the cellular contents, including the lysosomal enzymes and the fluorescent substrate and its metabolic products.

-

Lipid Extraction: Perform a lipid extraction from the cell lysate, for example, using a chloroform/methanol extraction method.

-

Analysis by HPLC or TLC: Separate the fluorescent lipids (the unmetabolized this compound and its product, C6 NBD ceramide) using either High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC).[9][16][17]

-

Quantification: Quantify the amount of the fluorescent product (C6 NBD ceramide) formed. The rate of its formation is indicative of the GCase activity within the cells.

Visualizing Cellular Pathways and Workflows

Intracellular Trafficking of this compound

The following diagram illustrates the primary trafficking pathways of this compound after its introduction to the cell.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. biotium.com [biotium.com]

- 3. Synthesis of a fluorescent derivative of glucosyl ceramide for the sensitive determination of glucocerebrosidase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. Internalization and sorting of a fluorescent analogue of glucosylceramide to the Golgi apparatus of human skin fibroblasts: utilization of endocytic and nonendocytic transport mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Internalization and sorting of a fluorescent analogue of glucosylceramide to the Golgi apparatus of human skin fibroblasts: utilization of endocytic and nonendocytic transport mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. journals.biologists.com [journals.biologists.com]

- 9. A comprehensive measure of Golgi sphingolipid flux using NBD C6-ceramide: evaluation of sphingolipid inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Glucosylceramide Associated with Gaucher Disease Forms Amyloid-like Twisted Ribbon Fibrils That Induce α-Synuclein Aggregation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Sphingolipids in Gaucher disease: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Fluorescent, short-chain C6-NBD-sphingomyelin, but not C6-NBD-glucosylceramide, is subject to extensive degradation in the plasma membrane: implications for signal transduction related to cell differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Fluorescent, short-chain C6-NBD-sphingomyelin, but not C6-NBD-glucosylceramide, is subject to extensive degradation in the plasma membrane: implications for signal transduction related to cell differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Neuronal activity induces glucosylceramide that is secreted via exosomes for lysosomal degradation in glia - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Incorporation of Fluorescence Ceramide-Based HPLC Assay for Rapidly and Efficiently Assessing Glucosylceramide Synthase In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Properties and Synthesis of C6 NBD Glucosylceramide

For Researchers, Scientists, and Drug Development Professionals

Introduction

C6 NBD Glucosylceramide (N-[6-[(7-nitro-2-1,3-benzoxadiazol-4-yl)amino]hexanoyl]-D-glucosyl-β1-1'-sphingosine) is a fluorescently labeled, short-chain analog of glucosylceramide, a pivotal molecule in sphingolipid metabolism. Its intrinsic fluorescence, imparted by the 7-nitro-2,1,3-benzoxadiazol-4-yl (NBD) fluorophore, makes it an invaluable tool for visualizing and quantifying the synthesis, trafficking, and metabolism of glucosylceramide in living cells and in vitro systems. This guide provides a comprehensive overview of the physicochemical properties, synthesis, and key experimental applications of this compound.

Physicochemical Properties

This compound is a biologically active derivative of glucosylceramide tagged with a fluorescent C-6 NBD group.[1][2] Its key properties are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C36H59N5O11 | [3][4] |

| Formula Weight | 737.9 g/mol | [3] |

| Excitation Wavelength | ~466 nm | [5] |

| Emission Wavelength | ~535 nm | [5] |

| Purity | ≥98% | [3] |

| Formulation | Solid | [3] |

| Solubility | Soluble in Chloroform (B151607):Methanol (B129727) (5:1) and Methanol | [3] |

| Storage | -20°C | [3] |

| Stability | ≥ 4 years | [3] |

Synthesis of this compound

The synthesis of this compound can be approached through two primary routes: chemical synthesis and enzymatic synthesis from its precursor, C6 NBD Ceramide. The enzymatic approach is frequently employed in situ to study the activity of glucosylceramide synthase (GCS).

Enzymatic Synthesis via Glucosylceramide Synthase (GCS)

A common method for producing and studying this compound is through the action of the enzyme glucosylceramide synthase (GCS), which transfers a glucose molecule from UDP-glucose to a ceramide backbone.[6] In this case, the fluorescently labeled C6 NBD Ceramide serves as the substrate. This reaction is central to the biosynthesis of most glycosphingolipids and occurs on the cytosolic face of the Golgi apparatus.[7]

Caption: Enzymatic synthesis of this compound.

Experimental Protocols

This compound and its precursor, C6 NBD Ceramide, are widely used in various assays to probe sphingolipid metabolism and trafficking.

Measurement of Glucosylceramide Synthase (GCS) Activity

The conversion of C6 NBD Ceramide to this compound is a direct measure of GCS activity. This can be quantified in cell lysates or intact cells using techniques like High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC).[6][8]

Experimental Workflow: HPLC-Based Quantification of GCS Activity

Caption: Workflow for analyzing GCS activity.

Detailed Protocol: HPLC-Based Quantification of this compound Synthesis

This protocol is adapted from methodologies used for analyzing sphingolipid metabolism.[9][10]

-

Cell Culture and Labeling:

-

Plate cells (e.g., MCF7) in 60 mm dishes and grow to approximately 80% confluency.[10]

-

Prepare a 100 µM C6 NBD Ceramide/BSA complex by dissolving dried C6 NBD Ceramide in ethanol (B145695) and then adding it to a solution of fatty acid-free BSA in PBS.[9][10]

-

Incubate the cells with the desired final concentration of the C6 NBD Ceramide/BSA complex (e.g., 5 µM) in complete cell culture medium for 1 hour at 37°C.[10]

-

After incubation, wash the cells three times with ice-cold PBS.[10]

-

-

Lipid Extraction:

-

HPLC Analysis:

-

Dry the collected organic phase under a stream of nitrogen gas.[10]

-

Reconstitute the lipid extract in a suitable solvent for HPLC analysis.

-

Inject the sample into an HPLC system equipped with a fluorescence detector.

-

Separate the fluorescent lipids using an appropriate column and mobile phase.

-

Detect the NBD-labeled lipids using excitation at ~466 nm and emission at ~536 nm.[10]

-

Quantify the amount of C6 NBD Ceramide and this compound by integrating the area under the curve (AUC) for each corresponding peak.[9][10]

-

Cellular Trafficking of this compound

This compound is a valuable tool for studying the endocytic and recycling pathways of glycosphingolipids. Its movement within the cell can be tracked using fluorescence microscopy.

Signaling Pathway: Internalization and Trafficking of this compound

Caption: Cellular trafficking of this compound.

Experimental Protocol: Cellular Trafficking Assay

This protocol is based on studies investigating the internalization and recycling of this compound.

-

Cell Labeling:

-

Grow cells (e.g., BHK cells) on glass coverslips.

-

Incubate the cells with a this compound/BSA complex in a suitable buffer (e.g., HBSS/HEPES) at 4°C to allow for labeling of the plasma membrane.

-

Wash the cells with ice-cold medium to remove unbound fluorescent lipid.

-

-

Internalization and Chase:

-

Incubate the labeled cells in fresh, warm medium at 37°C for various time points (e.g., 2, 15, 30, 60 minutes) to allow for internalization.

-

To study recycling, a "back-exchange" procedure can be performed by incubating the cells with a BSA solution to remove any this compound that has returned to the outer leaflet of the plasma membrane.

-

-

Visualization and Analysis:

-

Fix the cells at each time point using a suitable fixative (e.g., paraformaldehyde).

-

Mount the coverslips on microscope slides.

-

Visualize the subcellular localization of this compound using fluorescence microscopy.

-

Co-localization studies with markers for specific organelles (e.g., early endosomes, late endosomes, Golgi apparatus) can be performed to delineate the trafficking pathway.

-

Conclusion

This compound is a potent and versatile tool for investigating the complex biology of sphingolipids. Its well-defined physicochemical and fluorescent properties, combined with established experimental protocols, enable researchers to dissect the enzymatic activity, metabolic flux, and dynamic trafficking of glucosylceramide within cellular systems. This guide provides a foundational understanding and practical methodologies to facilitate the effective application of this compound in research and drug development.

References

- 1. shimadzu.com [shimadzu.com]

- 2. Fluorescent, short-chain C6-NBD-sphingomyelin, but not C6-NBD-glucosylceramide, is subject to extensive degradation in the plasma membrane: implications for signal transduction related to cell differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. caymanchem.com [caymanchem.com]

- 4. avantiresearch.com [avantiresearch.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Direct quantitative determination of ceramide glycosylation in vivo: a new approach to evaluate cellular enzyme activity of glucosylceramide synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. dspace.library.uu.nl [dspace.library.uu.nl]

- 8. Fluorescence HPLC Analysis of the in-vivo Activity of Glucosylceramide Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A comprehensive measure of Golgi sphingolipid flux using NBD C6-ceramide: evaluation of sphingolipid inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Fluorescent Properties and Spectra of C6 NBD Glucosylceramide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fluorescent properties, spectral characteristics, and cellular applications of N-((6-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino)hexanoyl)-D-glucosyl-β1-1'-sphingosine (C6 NBD Glucosylceramide). This fluorescently labeled analog of glucosylceramide is a pivotal tool for investigating sphingolipid metabolism, trafficking, and its role in signaling pathways within cellular environments.

Core Fluorescent Properties

This compound possesses a 7-nitrobenz-2-oxa-1,3-diazol-4-yl (NBD) fluorophore attached to the N-acyl chain. The NBD group is environmentally sensitive, meaning its fluorescent properties, including quantum yield and lifetime, can vary with the polarity and viscosity of its immediate surroundings. This characteristic makes it a valuable probe for studying the lipid environment of cellular membranes.

Spectral Characteristics

The excitation and emission spectra of this compound are key to its utility in fluorescence microscopy and spectroscopy. The spectral properties are summarized in the table below.

| Property | Value | Solvent/Environment |

| Excitation Maximum (λex) | ~466 nm[1] | Methanol (B129727) |

| Emission Maximum (λem) | ~535 nm[1] | Methanol |

| Fluorescence Lifetime (τ) | ~7-10 ns (estimated) | In lipid bilayers[2] |

| Quantum Yield (Φ) | Lower than BODIPY FL | General comparison for NBD fluorophore[3] |

Glucosylceramide in Cellular Signaling

Glucosylceramide is a central molecule in sphingolipid metabolism and is implicated in various signaling pathways, notably those governing cell proliferation and apoptosis.[6][7] It is synthesized from ceramide by the enzyme glucosylceramide synthase (GCS).[6] Ceramide itself is a well-established pro-apoptotic second messenger. By converting ceramide to glucosylceramide, GCS can reduce the intracellular concentration of ceramide, thereby promoting cell survival.[8]

Below are diagrams illustrating the metabolic pathway of glucosylceramide and its role in apoptosis signaling.

Experimental Protocols

This compound is often studied by first introducing its precursor, C6 NBD-Ceramide, into cells. The cellular machinery then converts it to this compound, primarily in the Golgi apparatus.

Protocol 1: Live-Cell Imaging of the Golgi Apparatus

This protocol details the use of C6 NBD-Ceramide to label the Golgi apparatus in living cells for fluorescence microscopy.

Materials:

-

Cultured cells on glass coverslips

-

Hanks' Balanced Salt Solution with 10 mM HEPES (HBSS/HEPES)

-

C6 NBD-Ceramide

-

Defatted Bovine Serum Albumin (BSA)

-

Ethanol

-

Serum-free cell culture medium

Procedure:

-

Prepare NBD-Ceramide-BSA Complex: a. Prepare a stock solution of C6 NBD-Ceramide in ethanol. b. In a glass tube, evaporate an aliquot of the stock solution to dryness under a stream of nitrogen. c. Redissolve the lipid film in absolute ethanol. d. Prepare a 0.34 mg/mL solution of defatted BSA in serum-free medium. e. While vortexing the BSA solution, inject the ethanolic C6 NBD-Ceramide solution to a final concentration of 5 µM.

-

Cell Labeling: a. Wash the cells grown on coverslips with HBSS/HEPES. b. Incubate the cells with the 5 µM C6 NBD-Ceramide-BSA complex in HBSS/HEPES for 30 minutes at 4°C. c. Wash the cells several times with ice-cold medium to remove the excess probe. d. Incubate the cells in fresh, pre-warmed medium at 37°C for an additional 30 minutes to facilitate transport to the Golgi apparatus.

-

Imaging: a. Wash the coverslips with fresh medium. b. Mount the coverslips on a microscope slide. c. Observe the cells using a fluorescence microscope equipped with filters appropriate for the NBD fluorophore (Excitation: ~470 nm, Emission: ~530 nm).

Protocol 2: In-situ Assay for Glucosylceramide Synthase (GCS) Activity

This protocol allows for the quantification of GCS activity by measuring the conversion of C6 NBD-Ceramide to this compound directly in cultured cells.

Materials:

-

Cultured cells (~2.5 x 10^5 cells)

-

C6 NBD-Ceramide-BSA complex (prepared as in Protocol 1)

-

Phosphate-buffered saline (PBS)

-

Methanol

-

Water

-

Nitrogen gas supply

-

Thin-layer chromatography (TLC) or High-performance liquid chromatography (HPLC) system with a fluorescence detector

Procedure:

-

Cell Treatment: a. Plate cells and grow to desired confluency. b. Incubate the cells with the C6 NBD-Ceramide-BSA complex at a final concentration of 1-5 µM in cell culture medium for 1 hour at 37°C.

-

Lipid Extraction: a. After incubation, wash the cells three times with ice-cold PBS. b. Scrape the cells in 1 ml of ice-cold methanol and transfer to a glass tube. c. Add 2 ml of chloroform and 0.8 ml of water to perform a Bligh-Dyer lipid extraction. d. Vortex the mixture vigorously and centrifuge at 2000 x g for 5 minutes to separate the phases. e. Collect the lower organic phase containing the lipids.

-

Analysis: a. Dry the lipid extract under a stream of nitrogen gas. b. Reconstitute the lipids in a small volume of a suitable solvent (e.g., methanol/chloroform). c. Separate the lipid species using either TLC or reverse-phase HPLC. d. Quantify the fluorescence intensity of the spots or peaks corresponding to C6 NBD-Ceramide and this compound. The ratio of fluorescent product (this compound) to the remaining substrate (C6 NBD-Ceramide) is indicative of GCS activity.

References

- 1. Fluorescence of nitrobenzoxadiazole (NBD)-labeled lipids in model membranes is connected not to lipid mobility but to probe location - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 2. Plasma membrane asymmetry of lipid organization: fluorescence lifetime microscopy and correlation spectroscopy analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Orientation of nitro-group governs the fluorescence lifetime of nitrobenzoxadiazole (NBD)-labeled lipids in lipid bilayers - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 5. Orientation of nitro-group governs the fluorescence lifetime of nitrobenzoxadiazole (NBD)-labeled lipids in lipid bilayers - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Glucosylceramide synthase and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Activity of Fluorescent Glucosylceramide Analogs: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activity of fluorescent glucosylceramide (GlcCer) analogs, indispensable tools for researchers in cell biology, lipidology, and drug development. This document details their properties, applications, and the experimental methodologies required for their effective use, with a focus on quantitative data and visual representations of key biological processes.

Introduction to Fluorescent Glucosylceramide Analogs

Glucosylceramide is a fundamental sphingolipid, serving as a precursor for the synthesis of complex glycosphingolipids and playing crucial roles in cell structure, signaling, and pathogenesis.[1] Fluorescently labeled GlcCer analogs allow for the real-time visualization and quantification of its metabolism, transport, and localization within living cells. The most commonly employed fluorescent probes for labeling GlcCer are nitrobenzoxadiazole (NBD) and boron-dipyrromethene (BODIPY) dyes.[2]

NBD-GlcCer has been a widely used tool for studying GlcCer metabolism and trafficking. However, its fluorescence is sensitive to the environment and it is prone to photobleaching.[2]

BODIPY-GlcCer analogs offer several advantages over NBD-labeled counterparts, including higher fluorescence quantum yields, greater photostability, and narrower emission spectra, which minimizes spectral overlap in multicolor imaging.[][4] These properties make BODIPY-GlcCer probes particularly well-suited for quantitative and long-term live-cell imaging studies.[]

Quantitative Data on Fluorescent GlcCer Analogs

The choice of a fluorescent GlcCer analog significantly impacts experimental outcomes. The following tables summarize key quantitative data for commonly used probes.

Table 1: Photophysical Properties of Common Fluorophores Used in GlcCer Analogs

| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Key Characteristics |

| NBD | ~465 | ~535 | Environment-sensitive | Golgi-specific staining, sensitive to photobleaching.[2] |

| BODIPY FL | ~505 | ~515 | High (often >0.9) | Bright and photostable, can form excimers at high concentrations leading to a red-shifted emission.[4] |

| BODIPY TMR | ~542 | ~574 | High | Suitable for multicolor imaging with blue and green probes. |

| BODIPY TR | ~589 | ~617 | High | Red-shifted emission, ideal for deep-tissue and multicolor imaging.[2] |

Table 2: Enzyme Kinetics of Glucocerebrosidase (GCase) with Fluorescent Substrates

| Substrate | Enzyme Source | Km (µM) | Vmax (relative) | Assay Conditions | Reference |

| 4-methylumbelliferyl-β-D-glucopyranoside (4-MU-β-glc) | Recombinant human GCase | 1500 - 3000 | - | 384-well plate, pH 5.2 | [5] |

| Resorufin-β-D-glucopyranoside (res-β-glc) | Recombinant human GCase | 39.5 - 133 | - | 384-well plate, pH 5.2 | [5] |

| BODIPY-glucosylceramide | Recombinant human GCase | 145 | - | 96-well plate, 37°C | [5] |

| Natural Glucosylceramide | Recombinant human GCase | 108 | - | - | [5] |

Key Signaling and Metabolic Pathways

Fluorescent GlcCer analogs are instrumental in dissecting the intricate pathways of sphingolipid metabolism. The following diagrams, generated using Graphviz, illustrate the core metabolic pathway of GlcCer and a typical experimental workflow for studying its trafficking.

Caption: Glucosylceramide Metabolism Pathway.

Caption: Experimental Workflow for Cellular Trafficking Studies.

Detailed Experimental Protocols

Precise and reproducible experimental design is paramount for obtaining meaningful data. The following are detailed protocols for key experiments involving fluorescent GlcCer analogs.

Protocol 1: Live-Cell Imaging of Fluorescent GlcCer Analog Distribution

Objective: To visualize the subcellular localization and trafficking of fluorescent GlcCer analogs in living cells.

Materials:

-

Fluorescently labeled GlcCer analog (e.g., BODIPY-GlcCer)

-

Live-cell imaging medium (e.g., phenol (B47542) red-free DMEM)

-

Cells cultured on glass-bottom dishes or chamber slides

-

Confocal microscope with an environmental chamber (37°C, 5% CO₂)

Procedure:

-

Cell Preparation: Culture cells to 50-70% confluency on a glass-bottom dish suitable for live-cell imaging.

-

Preparation of Staining Solution: Prepare a 1-5 µM working solution of the fluorescently labeled GlcCer analog in pre-warmed live-cell imaging medium.[2]

-

Cell Staining: Remove the culture medium and wash the cells once with pre-warmed imaging medium. Add the staining solution to the cells.

-

Incubation: Incubate the cells for 15-30 minutes at 37°C in a CO₂ incubator.[2]

-

Washing: Remove the staining solution and wash the cells two to three times with pre-warmed imaging medium to remove unbound probe.[2]

-

Imaging: Immediately image the cells using a confocal microscope equipped with an environmental chamber. Use the appropriate laser lines and emission filters for the chosen fluorophore.

Protocol 2: In Vitro Glucocerebrosidase (GCase) Activity Assay

Objective: To measure the enzymatic activity of GCase in cell or tissue lysates using a fluorogenic substrate.

Materials:

-

Fluorogenic GCase substrate (e.g., 4-methylumbelliferyl-β-D-glucopyranoside)

-

Cell or tissue homogenates

-

Assay buffer (e.g., citrate/phosphate buffer, pH 5.2)

-

GCase inhibitor (e.g., conduritol B-epoxide, CBE) for specificity control

-

Fluorometric plate reader

Procedure:

-

Sample Preparation: Prepare cell or tissue lysates by homogenization in a suitable lysis buffer. Determine the protein concentration of the lysates.

-

Reaction Setup: In a 96-well or 384-well plate, add the cell/tissue lysate to the assay buffer.[5] For control wells, pre-incubate the lysate with CBE to inhibit GCase activity.

-

Initiate Reaction: Add the fluorogenic substrate to each well to initiate the enzymatic reaction.

-

Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

-

Stop Reaction: Stop the reaction by adding a stop solution (e.g., high pH glycine-carbonate buffer).

-

Fluorescence Measurement: Measure the fluorescence of the product (e.g., 4-methylumbelliferone) using a fluorometric plate reader with appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/445 nm for 4-MU).

-

Data Analysis: Calculate GCase activity by subtracting the fluorescence of the inhibitor-treated control from the total fluorescence and normalize to the protein concentration and incubation time.

Protocol 3: In Vivo Glucosylceramide Synthase (GCS) Activity Assay using HPLC

Objective: To measure the in vivo activity of GCS by quantifying the conversion of a fluorescent ceramide analog to GlcCer.[6]

Materials:

-

Fluorescent ceramide analog (e.g., NBD C₆-ceramide)

-

Animal model (e.g., mouse)

-

Tissue homogenization equipment

-

Lipid extraction solvents (e.g., chloroform, methanol)

-

High-Performance Liquid Chromatography (HPLC) system with a fluorescence detector

Procedure:

-

Animal Administration: Administer the fluorescent ceramide analog to the animal model via an appropriate route (e.g., intravenous injection).[6]

-

Tissue Collection: After a specific incubation period (e.g., 1-3 hours), euthanize the animal and collect the tissues of interest.[6]

-

Lipid Extraction: Homogenize the tissues and perform a lipid extraction using a method such as the Bligh-Dyer or Folch procedure.

-

HPLC Analysis:

-

Resuspend the extracted lipids in a suitable solvent.

-

Inject the lipid extract into an HPLC system equipped with a normal-phase column.

-

Use a solvent gradient to separate the fluorescent ceramide from the fluorescent GlcCer.[6]

-

Detect and quantify the fluorescent lipids using a fluorescence detector set to the appropriate excitation and emission wavelengths for the fluorophore (e.g., Ex/Em = 470/530 nm for NBD).[6]

-

-

Data Analysis: Calculate the GCS activity as the ratio of the fluorescent GlcCer product to the total fluorescent lipid (ceramide + GlcCer).

Conclusion

Fluorescent glucosylceramide analogs are powerful and versatile tools for investigating the complex biology of sphingolipids. The choice of the fluorescent probe and the experimental methodology are critical for obtaining accurate and meaningful results. This guide provides a foundational resource for researchers, offering quantitative data for probe selection, detailed protocols for key experiments, and visual representations of the underlying biological pathways. By leveraging these advanced tools and techniques, scientists can continue to unravel the intricate roles of glucosylceramide in health and disease, paving the way for new diagnostic and therapeutic strategies.

References

- 1. Comparative photostability studies of BODIPY and fluorescein dyes by using fluorescence correlation spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 4. BODIPY | AAT Bioquest [aatbio.com]

- 5. A high throughput glucocerebrosidase assay using the natural substrate glucosylceramide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Fluorescence HPLC Analysis of the in-vivo Activity of Glucosylceramide Synthase - PMC [pmc.ncbi.nlm.nih.gov]

The Role of C6-NBD-Glucosylceramide in Elucidating Lipid Raft Structure and Function: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of C6-NBD-Glucosylceramide (C6-NBD-GlcCer) in the study of lipid rafts. We delve into the core principles of its use, from its metabolic processing to its utility as a fluorescent probe in advanced microscopy techniques. This document offers detailed experimental protocols, summarizes key quantitative data, and visualizes complex biological processes to empower researchers in their exploration of membrane microdomains.

Introduction to C6-NBD-Glucosylceramide and Lipid Rafts

C6-NBD-Glucosylceramide: A Fluorescent Analog for Tracking a Key Sphingolipid

C6-NBD-Glucosylceramide is a synthetic, fluorescently labeled analog of glucosylceramide. It consists of a d-erythro-sphingosine backbone, a C6 N-acyl chain, and a glucose headgroup. The NBD (7-nitrobenz-2-oxa-1,3-diazol-4-yl) fluorophore is attached to the acyl chain, providing a means to visualize and track the lipid's localization and trafficking within the cell. This short-chain analog is cell-permeable and is metabolized by cellular enzymes, making it a valuable tool for studying the dynamics of glucosylceramide.

Lipid Rafts: Dynamic Platforms for Cellular Signaling

Lipid rafts are dynamic, nanoscale microdomains within the plasma membrane that are enriched in cholesterol, sphingolipids (including glucosylceramide), and specific proteins.[1] These domains are believed to function as organizing centers for signal transduction, protein trafficking, and membrane transport.[2] The tightly packed nature of lipids within rafts creates a distinct biophysical environment that can modulate the activity of associated proteins. Due to their composition, lipid rafts are often characterized by their resistance to solubilization by non-ionic detergents at low temperatures, leading to their isolation as detergent-resistant membranes (DRMs).[3]

Data Presentation: Quantitative Insights into Glucosylceramide Dynamics

While direct quantitative data on the specific partitioning of C6-NBD-GlcCer into lipid rafts is limited in the literature, studies on its metabolic precursor, C6-NBD-Ceramide, and the general behavior of glycosphingolipids provide valuable context. The following tables summarize relevant quantitative findings that inform our understanding of how C6-NBD-GlcCer can be used in lipid raft studies.

Table 1: Metabolic Conversion of C6-NBD-Ceramide in MCF7 Cells

| Time (hours) | C6-NBD-Ceramide (pmol/nmol lipid phosphate) | C6-NBD-Glucosylceramide (pmol/nmol lipid phosphate) | C6-NBD-Sphingomyelin (pmol/nmol lipid phosphate) |

| 0.5 | 1.8 | 0.2 | 0.3 |

| 1 | 2.5 | 0.4 | 0.6 |

| 2 | 2.2 | 0.7 | 1.0 |

| 4 | 1.5 | 1.0 | 1.5 |

| 6 | 1.0 | 1.2 | 1.8 |

This data, adapted from studies on C6-NBD-Ceramide metabolism, illustrates the enzymatic conversion of the precursor to C6-NBD-GlcCer and C6-NBD-Sphingomyelin over time. This highlights the importance of considering the metabolic fate of the probe in experimental design.

Table 2: Properties of C6-NBD-Glucosylceramide

| Property | Value | Reference |

| Excitation Maximum (in Methanol) | ~466 nm | [4] |

| Emission Maximum (in Methanol) | ~535 nm | [4] |

| Molecular Formula | C36H59N5O11 | [5] |

| Molecular Weight | 737.9 g/mol | [5] |

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing C6-NBD-GlcCer to study lipid rafts.

Labeling of Cells with C6-NBD-Glucosylceramide

This protocol describes the general procedure for introducing C6-NBD-GlcCer into cultured cells.

Materials:

-

C6-NBD-Glucosylceramide

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Fatty acid-free Bovine Serum Albumin (BSA)

-

Serum-free cell culture medium (e.g., DMEM)

-

Phosphate-buffered saline (PBS)

-

Cultured cells on coverslips or in culture dishes

Procedure:

-

Prepare a stock solution of C6-NBD-GlcCer: Dissolve C6-NBD-GlcCer in DMSO to a final concentration of 1-5 mM. Store in small aliquots at -20°C, protected from light.

-

Prepare a C6-NBD-GlcCer/BSA complex:

-

Dilute the C6-NBD-GlcCer stock solution in serum-free medium.

-

Add fatty acid-free BSA to the diluted probe solution to achieve a 1:1 molar ratio.

-

Incubate at 37°C for 30 minutes to allow for complex formation. The final working concentration of the probe typically ranges from 1-10 µM.

-

-

Labeling cells:

-

Wash the cells twice with pre-warmed PBS.

-

Replace the medium with the C6-NBD-GlcCer/BSA complex solution.

-

Incubate the cells at 37°C for 30-60 minutes. The optimal incubation time may vary depending on the cell type and experimental goals.

-

-

Washing:

-

Remove the labeling solution.

-

Wash the cells three times with ice-cold PBS to remove excess probe.

-

The cells are now ready for downstream applications such as microscopy or lipid raft isolation.

-

Workflow for Cell Labeling with C6-NBD-Glucosylceramide

Caption: A flowchart illustrating the key steps for labeling cultured cells with C6-NBD-Glucosylceramide.

Isolation of Detergent-Resistant Membranes (DRMs)

This protocol outlines a common method for enriching lipid rafts from cultured cells based on their insolubility in cold non-ionic detergents.

Materials:

-

C6-NBD-GlcCer labeled cells

-

Lysis buffer (e.g., 1% Triton X-100 in TNE buffer: 25 mM Tris-HCl, pH 7.5, 150 mM NaCl, 5 mM EDTA)

-

Sucrose (B13894) solutions (40%, 30%, and 5% w/v in TNE buffer)

-

Ultracentrifuge and appropriate rotor (e.g., SW41)

-

Dounce homogenizer

-

Bradford assay reagents

Procedure:

-

Cell Lysis:

-

Harvest C6-NBD-GlcCer labeled cells and wash with ice-cold PBS.

-

Resuspend the cell pellet in 1 ml of ice-cold lysis buffer.

-

Incubate on ice for 30 minutes.

-

Homogenize the lysate with 10-15 strokes in a pre-chilled Dounce homogenizer.

-

-

Sucrose Gradient Preparation:

-

In an ultracentrifuge tube, mix the lysate with an equal volume of 80% sucrose solution to achieve a final concentration of 40% sucrose.

-

Carefully overlay the 40% sucrose layer with 4 ml of 30% sucrose solution.

-

Finally, overlay the 30% sucrose layer with 4 ml of 5% sucrose solution.

-

-

Ultracentrifugation:

-

Centrifuge the gradient at 200,000 x g for 18-20 hours at 4°C.

-

-

Fraction Collection:

-

After centrifugation, a light-scattering band, representing the DRMs, should be visible at the 5%/30% sucrose interface.

-

Carefully collect 1 ml fractions from the top of the gradient.

-

-

Analysis:

-

Determine the protein concentration of each fraction using the Bradford assay.

-

Analyze the distribution of C6-NBD-GlcCer in the fractions by fluorescence spectroscopy or by running the fractions on a thin-layer chromatography (TLC) plate and imaging the fluorescence.

-

Perform Western blotting for known lipid raft (e.g., Flotillin-1, Caveolin-1) and non-raft (e.g., Transferrin receptor) marker proteins to confirm the successful isolation of DRMs.[6]

-

Workflow for Detergent-Resistant Membrane (DRM) Isolation

Caption: A schematic representation of the experimental workflow for isolating detergent-resistant membranes.

Detergent-Free Lipid Raft Isolation

To circumvent potential artifacts introduced by detergents, detergent-free methods have been developed. This protocol is based on the principle of membrane fractionation using a carbonate buffer and density gradient centrifugation.[7]

Materials:

-

C6-NBD-GlcCer labeled cells

-

500 mM Sodium Carbonate, pH 11.0

-

Sucrose solutions (45%, 35%, and 5% w/v in MBS: 25 mM MES, pH 6.5, 150 mM NaCl)

-

Ultracentrifuge and appropriate rotor

-

Syringe and needle for cell lysis

Procedure:

-

Cell Lysis:

-

Harvest and wash labeled cells in PBS.

-

Resuspend the cell pellet in 2 ml of 500 mM sodium carbonate, pH 11.0, on ice.

-

Lyse the cells by passing them through a 22-gauge needle multiple times.

-

-

Sucrose Gradient Preparation:

-

Mix the lysate with an equal volume of 90% sucrose in MBS to bring the final sucrose concentration to 45%.

-

Place this mixture at the bottom of an ultracentrifuge tube.

-

Carefully overlay with 35% sucrose and then 5% sucrose solutions.

-

-

Ultracentrifugation:

-

Centrifuge at 200,000 x g for 18-20 hours at 4°C.

-

-

Fraction Collection and Analysis:

-

Collect fractions and analyze for C6-NBD-GlcCer fluorescence and marker proteins as described in the DRM isolation protocol.

-

Role in Signaling Pathways

Glucosylceramide and other glycosphingolipids are integral components of lipid rafts and are implicated in the regulation of various signaling pathways.[8] The clustering of receptors and signaling molecules within these microdomains can facilitate or inhibit signal transduction. C6-NBD-GlcCer can be used as a tool to investigate the role of glucosylceramide in these processes, for example, by observing the co-localization of the fluorescent lipid with signaling proteins upon cellular stimulation.

Conceptual Signaling Pathway Involving Glucosylceramide-Enriched Rafts

References

- 1. [PDF] The role of lipid rafts in signalling and membrane trafficking in T lymphocytes. | Semantic Scholar [semanticscholar.org]

- 2. The role of lipid rafts in signalling and membrane trafficking in T lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Isolation and Analysis of Detergent-Resistant Membrane Fractions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Glucosylceramide Reorganizes Cholesterol-Containing Domains in a Fluid Phospholipid Membrane - PMC [pmc.ncbi.nlm.nih.gov]

- 5. caymanchem.com [caymanchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Isolation of Lipid Rafts from Cultured Mammalian Cells and Their Lipidomics Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Glucosylceramide synthase regulates the proliferation and apoptosis of liver cells in vitro by Bcl-2/Bax pathway - PMC [pmc.ncbi.nlm.nih.gov]

C6 NBD Glucosylceramide: A Technical Guide to its Application as a Golgi Apparatus Marker

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate landscape of cellular biology, the Golgi apparatus plays a pivotal role in the modification, sorting, and packaging of proteins and lipids for secretion or delivery to other organelles. Understanding the dynamics of Golgi function is crucial for research in numerous fields, including cell biology, neurobiology, and drug development. Fluorescent lipid analogs have emerged as indispensable tools for visualizing and dissecting these complex processes. Among these, C6 NBD Glucosylceramide and its precursor, C6 NBD Ceramide, have proven to be invaluable markers for the Golgi apparatus. This technical guide provides an in-depth overview of the principles, applications, and methodologies associated with the use of this compound as a specific marker for this vital organelle.

The utility of C6 NBD Ceramide as a Golgi marker stems from its metabolic fate within the cell. This cell-permeable, short-chain ceramide analog is readily taken up by living cells and transported to the Golgi apparatus.[1][2] Within the Golgi cisternae, it serves as a substrate for two key resident enzymes: glucosylceramide synthase (GCS) and sphingomyelin (B164518) synthase 1 (SMS1).[3] GCS catalyzes the addition of a glucose moiety to the ceramide backbone, forming this compound (C6-NBD-GlcCer).[3][4] Concurrently, SMS1 can convert C6 NBD Ceramide into C6 NBD Sphingomyelin. The fluorescent nitrobenzoxadiazole (NBD) group, which is weakly fluorescent in aqueous environments but becomes intensely fluorescent in the nonpolar lipid environment of the Golgi membrane, allows for the direct visualization of its accumulation.[1][5] This metabolic trapping mechanism ensures a high degree of specificity for the Golgi apparatus, making it a robust tool for studying Golgi morphology, dynamics, and sphingolipid metabolism.[1]

Principle of Action: Metabolic Trapping in the Golgi

The specificity of C6 NBD Ceramide for the Golgi apparatus is not due to a direct affinity for the organelle itself, but rather a consequence of its enzymatic conversion and subsequent retention.[1] C6 NBD Ceramide, when introduced to cells, spontaneously transfers into cellular membranes and is transported to the Golgi.[6] There, it is metabolized into this compound and C6 NBD Sphingomyelin.[3][7] These fluorescent products are then "trapped" within the Golgi lumen and membranes, leading to a significant increase in fluorescence intensity specifically within this organelle.[1]

The synthesis of glucosylceramide occurs on the cytosolic leaflet of the Golgi membranes.[4][8][9] The enzyme responsible, glucosylceramide synthase (GCS), is a transmembrane protein with its catalytic domain facing the cytoplasm.[4] Once synthesized, this compound can be translocated into the Golgi lumen for the synthesis of more complex glycosphingolipids or transported to the plasma membrane.[4]

Core Experimental Protocols

Protocol 1: Live-Cell Imaging of the Golgi Apparatus

This protocol describes the staining of the Golgi apparatus in living cells using C6 NBD Ceramide.

Materials:

-

C6 NBD Ceramide

-

Bovine Serum Albumin (BSA), defatted

-

Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4 (HBSS/HEPES)

-

Complete cell culture medium

-

Glass-bottom dishes or coverslips suitable for microscopy

Procedure:

-

Preparation of C6 NBD Ceramide-BSA Complex (5 µM):

-

Prepare a 1 mM stock solution of C6 NBD Ceramide in a chloroform:ethanol (19:1 v/v) mixture.

-

Dispense 50 µL of the stock solution into a glass test tube and evaporate the solvent under a stream of nitrogen, followed by at least 1 hour under vacuum.

-

Redissolve the dried lipid in 200 µL of absolute ethanol.

-

In a separate 50 mL plastic centrifuge tube, prepare a solution of 0.34 mg/mL defatted BSA in 10 mL of HBSS/HEPES.

-

While vortexing the BSA solution, inject the 200 µL of ethanolic C6 NBD Ceramide solution. This results in a 5 µM C6 NBD Ceramide/5 µM BSA complex. Store at -20°C.[10]

-

-

Cell Preparation:

-

Plate cells on glass-bottom dishes or coverslips and grow to the desired confluency.

-

-

Staining:

-

Rinse the cells with an appropriate medium like HBSS/HEPES.[10]

-

Incubate the cells with the 5 µM C6 NBD Ceramide-BSA complex in HBSS/HEPES for 30 minutes at 4°C.[10] This allows the lipid to partition into the plasma membrane.

-

Rinse the cells several times with ice-cold medium to remove excess probe.[10]

-

Incubate the cells in fresh, pre-warmed complete culture medium at 37°C for a further 30 minutes.[10] This chase period allows for the transport of the ceramide to the Golgi and its metabolic conversion.

-

-

Back-Exchange (Optional but Recommended):

-

Imaging:

Protocol 2: Staining of the Golgi Apparatus in Fixed Cells

This protocol outlines the procedure for labeling the Golgi apparatus in fixed cells.

Materials:

-

C6 NBD Ceramide-BSA complex (prepared as in Protocol 1)

-

Phosphate-Buffered Saline (PBS)

-

Fixative solution (e.g., 0.5% glutaraldehyde (B144438) in 10% sucrose/100 mM PIPES, pH 7.0, or 2-4% paraformaldehyde in PBS)[10]

-

HBSS/HEPES

-

10% fetal calf serum or 2 mg/mL BSA solution

Procedure:

-

Cell Preparation and Fixation:

-

Grow cells on coverslips.

-

Rinse the cells with HBSS/HEPES.

-

Fix the cells with the chosen fixative for 5-10 minutes at room temperature.[10]

-

-

Staining:

-

Back-Exchange:

-

Rinse the cells with HBSS/HEPES.

-

Incubate for 30-90 minutes at room temperature with 10% fetal calf serum or 2 mg/mL BSA to enhance the Golgi staining.[10]

-

-

Imaging:

-

Wash the coverslips with fresh HBSS/HEPES, mount on a slide, and examine by fluorescence microscopy.[10]

-

Quantitative Data Presentation

The following tables summarize quantitative data from studies utilizing C6 NBD Ceramide and its metabolites to investigate Golgi function and sphingolipid metabolism.

Table 1: Inhibition of Glucosylceramide and Sphingomyelin Synthesis

| Cell Type | Inhibitor | Target Enzyme | Effect on C6-NBD-GlcCer Synthesis | Effect on C6-NBD-SM Synthesis | Reference |

| HeLa Cells | PSC833 (5 µM) | Multidrug Transporters | Similar results to vanadate | Not specified | [11] |

| HeLa Cells | Indomethacin (20 µM) | Multidrug Transporters | Similar results to vanadate | Not specified | [11] |

| HeLa Cells | Glibenclamide (50 µM) | Multidrug Transporters | Similar results to vanadate | Not specified | [11] |

| HeLa Cells | Vanadate (1 mM) | ABC Transporters | Inhibition of LacCer synthesis from C6-NBD-GlcCer | Not specified | [11] |

| Huh-7 Cells | Sorafenib | ABCC10 | Decreased synthesis and efflux | Not specified | [12] |

| Huh-7 Cells | Cepharanthine | ABCC10 | Reduced efflux, no effect on synthesis | Not specified | [12] |

Table 2: Enzyme Kinetics and Cellular Production

| Parameter | Value | Cell/System | Conditions | Reference |

| Km of CERK for NBD-C6-ceramide | 4 µM | In vitro | --- | [12] |

| Quantifiable range of C6-NBD-GlcCer | picomole | ~50,000 cells or 1.0 mg tissue | TLC-based assay | [12] |

| IC50 of U-0126 on CERK | 4 µM | In vitro | --- | [12] |

| IC50 of Fenretinide on CERK | 1.1 µM | In vitro | --- | [12] |

Visualization of Pathways and Workflows

Signaling and Metabolic Pathways

The metabolic conversion of C6 NBD Ceramide within the Golgi apparatus is a key aspect of its function as a marker. The following diagram illustrates this process.

Caption: Metabolic pathway of C6 NBD Ceramide in the Golgi apparatus.

Experimental Workflow

The general workflow for utilizing C6 NBD Ceramide to study Golgi dynamics is depicted below.

Caption: General experimental workflow for Golgi staining with C6 NBD Ceramide.

Applications in Research and Drug Development

The use of this compound and its precursor extends beyond simple visualization of the Golgi apparatus. It provides a dynamic tool to investigate various cellular processes and the effects of potential therapeutic agents.

-

Studying Sphingolipid Metabolism and Transport: By tracking the conversion of C6 NBD Ceramide to its fluorescent metabolites, researchers can study the activity of key enzymes like GCS and SMS1 in situ.[3] This is particularly valuable for understanding the regulation of sphingolipid pathways in health and disease.

-

Investigating Golgi Morphology and Dynamics: C6 NBD Ceramide staining allows for the detailed examination of Golgi structure. Changes in Golgi morphology in response to cellular stress, drug treatment, or disease states can be readily assessed.

-

High-Throughput Screening: The fluorescence-based nature of this assay makes it amenable to high-throughput screening for compounds that modulate sphingolipid metabolism.[12] This is highly relevant for the discovery of new drugs targeting enzymes like GCS, which are implicated in various diseases, including certain cancers and lysosomal storage disorders.[12]

-

Elucidating Drug Mechanisms of Action: For compounds known to affect the Golgi or sphingolipid pathways, C6 NBD Ceramide can be used to dissect their specific molecular mechanisms. For example, it has been used to evaluate the specificity of various sphingolipid inhibitors.[3]

Conclusion

This compound, generated in situ from its precursor C6 NBD Ceramide, is a powerful and versatile tool for cell biologists and drug development professionals. Its specific accumulation in the Golgi apparatus via metabolic trapping provides a robust method for visualizing this organelle and for studying the intricate pathways of sphingolipid metabolism. The detailed protocols and quantitative data presented in this guide offer a solid foundation for the successful application of this fluorescent lipid analog in a wide range of research endeavors, ultimately contributing to a deeper understanding of cellular function and the development of novel therapeutics.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. A comprehensive measure of Golgi sphingolipid flux using NBD C6-ceramide: evaluation of sphingolipid inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. cdn.stemcell.com [cdn.stemcell.com]

- 6. Molecular trapping of a fluorescent ceramide analogue at the Golgi apparatus of fixed cells: interaction with endogenous lipids provides a trans-Golgi marker for both light and electron microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. rupress.org [rupress.org]

- 9. researchgate.net [researchgate.net]

- 10. genecopoeia.com [genecopoeia.com]

- 11. Pre- and post-Golgi translocation of glucosylceramide in glycosphingolipid synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

The Nexus of Discovery: A Technical Guide to NBD-Labeled Sphingolipids

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the history, development, and application of 7-nitrobenz-2-oxa-1,3-diazol (NBD)-labeled sphingolipids. These fluorescent probes have become indispensable tools in cell biology, enabling the visualization and quantification of sphingolipid metabolism, transport, and localization. This document provides a comprehensive overview of their core principles, detailed experimental protocols, and quantitative data to empower researchers in their scientific endeavors.

A Luminous History: The Dawn of NBD-Labeled Sphingolipids

The journey into the cellular world of sphingolipids was significantly illuminated by the introduction of fluorescent labeling techniques. Sphingolipids, a class of lipids characterized by a sphingoid base backbone, are not only structural components of cellular membranes but also pivotal signaling molecules involved in a myriad of cellular processes, including cell growth, differentiation, and apoptosis.[1] Their enigmatic nature, first noted in the 1870s, earned them their name from the mythological sphinx.[2]

The development of NBD as a fluorescent tag marked a turning point in lipid biology. The NBD group, being relatively small and environmentally sensitive, offers several advantages. It is weakly fluorescent in aqueous environments but exhibits a significant increase in fluorescence quantum yield in the hydrophobic environment of a lipid bilayer.[3] This property makes NBD-labeled lipids excellent probes for studying membrane dynamics and lipid trafficking.

Early studies utilized these fluorescent analogs to trace the intricate pathways of sphingolipid metabolism and transport. Researchers were able to visualize the movement of ceramides (B1148491) from their site of synthesis in the endoplasmic reticulum (ER) to the Golgi apparatus, where they are further metabolized into more complex sphingolipids like sphingomyelin (B164518) and glucosylceramide.[1] The use of NBD-labeled sphingolipids, such as NBD C6-Ceramide, has been instrumental in selectively staining the Golgi apparatus in living cells, providing a vital tool for cell biologists.[4][5]

Core Principles and Applications

NBD-labeled sphingolipids are synthetic analogs of natural sphingolipids where the NBD fluorophore is typically attached to the fatty acid chain. This modification allows for the direct observation of their behavior within cells using fluorescence microscopy and their quantification through techniques like high-performance liquid chromatography (HPLC).[6]

The core applications of NBD-labeled sphingolipids include:

-

Visualizing Intracellular Trafficking: Tracing the movement of sphingolipids between organelles, such as the ER and Golgi.[1]

-

Studying Sphingolipid Metabolism: Monitoring the enzymatic conversion of ceramide to sphingomyelin, glucosylceramide, and other metabolites.[6]

-

Investigating Membrane Dynamics: Analyzing the distribution and organization of sphingolipids within cellular membranes.

-

Screening for Enzyme Inhibitors: Quantifying the activity of enzymes involved in sphingolipid metabolism and assessing the efficacy of potential inhibitors.[6][7]

-

Labeling Specific Organelles: Utilizing the accumulation of certain NBD-sphingolipids, like NBD C6-Ceramide, to stain the Golgi apparatus.[4][8]

Quantitative Data Summary

The following tables summarize key quantitative data for commonly used NBD-labeled sphingolipids and inhibitors of sphingolipid metabolism.

Table 1: Photophysical Properties of NBD-Labeled Lipids

| Fluorescent Probe | Excitation Max (nm) | Emission Max (nm) | Extinction Coefficient (M⁻¹cm⁻¹) | Notes |

| NBD-PE | 463 | 536 | 22,000 | Fluorescent label for lysosomal lipid bodies.[9] |

| NBD C6-Ceramide | ~466 | ~536 | Not specified | Environmentally sensitive dye; fluorescence increases in nonpolar environments.[4] |

| General NBD Probes | 465 | 535 | Not specified | Excitation and emission maxima can vary slightly depending on the local environment.[3] |

Table 2: Inhibitors of Sphingolipid Metabolism Studied with NBD Probes

| Inhibitor | Target Enzyme | Typical Concentration | Reference |

| 1-phenyl-2-decanoylamino-3-morpholino-1-propanol (PDMP) | Glucosylceramide Synthase (GCS) | 50 µM | [6] |

| Fenretinide (4HPR) | Dihydroceramide Desaturase (DES1) | 5 µM | [6] |

| Myriocin | Serine Palmitoyltransferase (SPT) | 100 nM | [6] |

| Fumonisin B1 | Ceramide Synthase (CerS) | 50 µM | [6] |

| NVP-231 | Ceramide Kinase (CERK) | 500 nM | [6] |

| Desipramine | Acid Sphingomyelinase (aSMase) | 10 µM | [6] |

| D-MAPP | Ceramide Synthase (CerS) | 10 µM | [6] |

| PF543 | Sphingosine Kinase 1 (SK1) | 100 nM | [6] |

Experimental Protocols

This section provides detailed methodologies for key experiments using NBD-labeled sphingolipids.

Protocol 1: Staining the Golgi Apparatus in Living Cells with NBD C6-Ceramide

This protocol describes the use of NBD C6-Ceramide to selectively stain the Golgi apparatus in living cells.[4]

Materials:

-

NBD C6-Ceramide

-

Chloroform:ethanol (19:1 v/v)

-

Defatted Bovine Serum Albumin (BSA)

-

Hanks' Buffered Salt Solution (HBSS) with 10 mM HEPES, pH 7.4 (HBSS/HEPES)

-

Cells grown on glass coverslips

Procedure:

-

Preparation of NBD C6-Ceramide–BSA Complexes (5 µM): a. Prepare a 1 mM stock solution of NBD C6-Ceramide in chloroform:ethanol (19:1 v/v). b. Dispense 50 µL of the stock solution into a glass test tube and dry it under a stream of nitrogen, followed by at least 1 hour under vacuum. c. Redissolve the dried lipid in 200 µL of absolute ethanol. d. In a 50 mL plastic centrifuge tube, dissolve 3.4 mg of defatted BSA in 10 mL of HBSS/HEPES. e. While vortexing the BSA solution, inject the 200 µL of NBD C6-Ceramide in ethanol. f. Store the resulting 5 µM NBD C6-Ceramide/BSA complex solution at -20°C.[4]

-

Staining Procedure: a. Rinse the cells grown on coverslips with HBSS/HEPES. b. Incubate the cells with the 5 µM NBD C6-Ceramide-BSA complex in HBSS/HEPES for 30 minutes at 4°C.[4] c. Rinse the cells several times with ice-cold medium. d. Incubate the cells in fresh medium at 37°C for an additional 30 minutes.[4] e. Wash the cells in fresh medium and examine them using a fluorescence microscope. Prominent labeling of the Golgi apparatus should be visible.[4]

Protocol 2: Quantitative Analysis of Sphingolipid Metabolism by HPLC

This protocol outlines a method to quantify the conversion of NBD C6-Ceramide to its metabolites using HPLC.[6]

Materials:

-

NBD C6-Ceramide-BSA complex (prepared as in Protocol 4.1)

-

Cell culture medium

-

Lipid extraction solvents (e.g., chloroform:methanol mixture)

-

HPLC system with a fluorescence detector

Procedure:

-

Cell Labeling and Lipid Extraction: a. Plate approximately 2.5 x 10⁵ cells in 60 mm dishes. b. Treat the cells with the NBD C6-Ceramide/BSA complex at the desired final concentration (e.g., 1 µM) in cell culture medium for a specific duration (e.g., 1 hour).[6] c. For inhibitor studies, pre-incubate the cells with the inhibitor for a designated time (e.g., 4 hours) before adding the NBD C6-Ceramide.[6] d. After incubation, wash the cells and perform a lipid extraction using a suitable solvent system.

-

HPLC Analysis: a. Dry the lipid extract under nitrogen gas. b. Reconstitute the lipids in a suitable solvent for HPLC injection. c. Separate the NBD-labeled lipid species using a reverse-phase HPLC column. d. Detect the fluorescent lipids using a fluorescence detector with excitation and emission wavelengths appropriate for NBD (e.g., Ex: 466 nm, Em: 536 nm). e. Quantify the different NBD-sphingolipid metabolites (NBD-C6-Hexosylceramide, NBD-C6-Sphingomyelin, NBD-C6-Ceramide-1-Phosphate) by integrating the area under their respective peaks.[6] f. Normalize the levels of NBD-sphingolipids to the total lipid phosphate (B84403) content.[6]

Mandatory Visualizations

The following diagrams illustrate key sphingolipid metabolic pathways and a general experimental workflow.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Fluorescent Lipids Brochure - Page 4 [online.flippingbook.com]

- 4. genecopoeia.com [genecopoeia.com]

- 5. lumiprobe.com [lumiprobe.com]

- 6. A comprehensive measure of Golgi sphingolipid flux using NBD C6-ceramide: evaluation of sphingolipid inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A comprehensive measure of Golgi sphingolipid flux using NBD C6-ceramide: evaluation of sphingolipid inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. cdn.stemcell.com [cdn.stemcell.com]

- 9. rndsystems.com [rndsystems.com]

Methodological & Application

Application Notes and Protocols: C6 NBD Glucosylceramide for Studying Lipid Transport Pathways

Audience: Researchers, scientists, and drug development professionals.

Introduction

C6 NBD Glucosylceramide (6-((N-(7-Nitrobenz-2-Oxa-1,3-Diazol-4-yl)amino)hexanoyl)Glucosylsphingosine) is a fluorescently labeled analog of glucosylceramide (GlcCer), a central molecule in sphingolipid metabolism. This probe consists of a six-carbon (C6) acyl chain, which facilitates its transport across cellular membranes, and the environmentally sensitive nitrobenzoxadiazole (NBD) fluorophore. The NBD group is weakly fluorescent in aqueous environments but becomes highly fluorescent in the nonpolar lipid environment of cellular membranes, making it an excellent tool for visualizing lipid trafficking.

This compound is utilized to study the intracellular transport and metabolism of glycosphingolipids (GSLs). It serves as a precursor for the synthesis of more complex GSLs within the Golgi apparatus.[1] Its journey through the cell mimics that of its endogenous counterpart, allowing researchers to investigate pathways involved in GSL synthesis, sorting, and transport to various organelles, including the plasma membrane. These pathways are crucial for maintaining the structural and functional integrity of the cell membrane and are implicated in various diseases.[2][3][4][5]

Key Applications

-

Visualizing the Golgi Apparatus: this compound is often synthesized from its precursor, C6 NBD-ceramide, which selectively accumulates in the Golgi apparatus.[6][7][8] This allows for high-resolution imaging of Golgi structure and dynamics in both living and fixed cells.[9]

-

Studying Glycosphingolipid Synthesis: The conversion of C6 NBD-GlcCer to downstream products like C6 NBD-lactosylceramide can be monitored to assess the activity of enzymes involved in GSL synthesis.[10]

-

Investigating Non-vesicular Lipid Transport: C6 NBD-GlcCer is used to study non-vesicular transport mechanisms, such as those mediated by lipid transfer proteins like FAPP2 (four-phosphate adaptor protein 2), which plays a pivotal role in transporting GlcCer from the cis-Golgi to the trans-Golgi network for the synthesis of complex GSLs.[2][3][10]

-

Analyzing Endocytic and Recycling Pathways: Once at the plasma membrane, the internalization and subsequent recycling or degradation of C6 NBD-GlcCer can be tracked to elucidate endocytic pathways.[11][12][13]

-

Probing the Role of ABC Transporters: The efflux of C6 NBD-GlcCer from the cell can be measured to study the activity of ATP-binding cassette (ABC) transporters, which are often involved in multidrug resistance in cancer.[1][14][15]

Quantitative Data Summary

The following tables summarize typical quantitative parameters for experiments using C6 NBD-Glucosylceramide or its precursor, C6 NBD-Ceramide.

Table 1: Typical Labeling Conditions

| Parameter | Value | Cell Type | Notes |

| C6 NBD-Ceramide Concentration | 1 - 5 µM | Various (e.g., MCF7, CHO, BHK) | Complexed with fatty acid-free Bovine Serum Albumin (BSA).[9][16] |

| C6 NBD-Glucosylceramide Concentration | 4 µM | BHK cells | For studying internalization and recycling pathways.[11] |

| Incubation Time (Labeling) | 30 minutes | Various | Typically performed at a low temperature (e.g., 4°C) to allow for membrane incorporation without significant transport.[9] |

| Incubation Time (Chase) | 30 minutes to several hours | Various | Performed at 37°C to allow for metabolic processing and transport.[9] |

Table 2: Fluorescence Spectroscopy Parameters

| Parameter | Value |

| Excitation Wavelength | ~465 nm[11] |

| Emission Wavelength | ~530 nm[11] |

Experimental Protocols

Protocol 1: Preparation of C6 NBD-Ceramide-BSA Complex

This protocol is for preparing the fluorescent lipid complex used for labeling living cells. C6 NBD-Ceramide is often used as the precursor to generate C6 NBD-Glucosylceramide in situ.

Materials:

-

C6 NBD-Ceramide

-

Chloroform (B151607):Ethanol (19:1 v/v)

-

Absolute Ethanol

-

Defatted Bovine Serum Albumin (BSA)

-

Hanks' Balanced Salt Solution (HBSS) with 10 mM HEPES, pH 7.4

Procedure:

-

Prepare a 1 mM stock solution of C6 NBD-Ceramide in chloroform:ethanol (19:1 v/v).[9]

-

Aliquot 100 µL of the stock solution into a glass tube and evaporate the solvent under a stream of nitrogen gas, followed by drying under vacuum for at least 1 hour.[16]

-

Redissolve the dried lipid in 200 µL of absolute ethanol.[16]

-

In a separate tube, prepare a 0.34 mg/mL solution of defatted BSA in HBSS/HEPES.[16]

-

While vortexing the BSA solution, slowly inject the ethanolic C6 NBD-Ceramide solution.[16]

-

The final solution will be approximately 100 µM C6 NBD-Ceramide complexed with BSA. Store at -20°C, protected from light.[16]

Protocol 2: Staining the Golgi Apparatus in Living Cells

Materials:

-

Cells grown on glass coverslips

-

C6 NBD-Ceramide-BSA complex (from Protocol 1)

-

Culture medium

-

Ice-cold HBSS/HEPES

Procedure:

-

Wash the cells grown on coverslips with HBSS/HEPES.[9]

-

Incubate the cells with 5 µM C6 NBD-Ceramide-BSA complex in HBSS/HEPES for 30 minutes at 4°C.[9]

-

Wash the cells several times with ice-cold HBSS/HEPES to remove excess fluorescent lipid.[9]

-

Incubate the cells in fresh, pre-warmed culture medium at 37°C for 30 minutes to allow for transport to the Golgi apparatus.[9]

-

Wash the cells with fresh medium and mount them for fluorescence microscopy.

Protocol 3: Lipid Extraction and Analysis by Thin-Layer Chromatography (TLC)

This protocol allows for the separation and quantification of C6 NBD-labeled lipids.

Materials:

-

Labeled cells

-

Chloroform

-

TLC plates (silica gel)

-

TLC developing solvent (e.g., chloroform:methanol:water, 65:25:4, v/v/v)

-

Fluorescence scanner or imager

Procedure:

-

After the desired incubation period, wash the cells with ice-cold PBS.

-

Scrape the cells into a glass tube and perform a lipid extraction, for example, by adding chloroform and methanol to achieve a single-phase mixture (chloroform:methanol:water).

-

Vortex the mixture and then add more chloroform and water to separate the phases.

-

Collect the lower organic phase containing the lipids and dry it under a stream of nitrogen.

-

Resuspend the dried lipid extract in a small volume of chloroform:methanol (1:1, v/v).

-

Spot the lipid extract onto a silica (B1680970) TLC plate alongside standards for C6 NBD-Ceramide, C6 NBD-Glucosylceramide, and C6 NBD-Sphingomyelin.[17]

-

Develop the TLC plate in an appropriate solvent system.

-

After development, air dry the plate and visualize the fluorescent lipid spots using a fluorescence scanner.[18]

-

Quantify the fluorescence intensity of each spot to determine the relative amounts of each lipid metabolite.[17]

Visualizations

Metabolic and Transport Pathway of C6 NBD-Ceramide

Caption: Metabolic fate and transport of C6 NBD-Ceramide within the cell.

Experimental Workflow for Lipid Transport Analysis

Caption: Workflow for studying lipid transport using C6 NBD-Glucosylceramide.

References

- 1. Pre- and post-Golgi translocation of glucosylceramide in glycosphingolipid synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. research.abo.fi [research.abo.fi]

- 3. Glycosphingolipid synthesis requires FAPP2 transfer of glucosylceramide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. [PDF] Glycosphingolipid synthesis requires FAPP2 transfer of glucosylceramide | Semantic Scholar [semanticscholar.org]

- 5. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]

- 6. pnas.org [pnas.org]

- 7. benchchem.com [benchchem.com]

- 8. Pathway of C6-NBD-Ceramide on the host cell infected with Toxoplasma gondii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. genecopoeia.com [genecopoeia.com]

- 10. Golgi protein FAPP2 tubulates membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. journals.biologists.com [journals.biologists.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Inhibition of glycosphingolipid biosynthesis reverts multidrug resistance by differentially modulating ABC transporters in chronic myeloid leukemias - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Frontiers | Efflux ABC transporters in drug disposition and their posttranscriptional gene regulation by microRNAs [frontiersin.org]

- 16. A comprehensive measure of Golgi sphingolipid flux using NBD C6-ceramide: evaluation of sphingolipid inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Nondestructive quantification of neutral lipids by thin-layer chromatography and laser-fluorescent scanning: suitable methods for "lipidome" analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Golgi Apparatus Labeling using C6-NBD-Ceramide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Visualizing the Golgi apparatus is crucial for understanding its role in secretion, protein modification, and lipid transport. C6-NBD-Ceramide, a fluorescently labeled short-chain ceramide, serves as an excellent tool for this purpose. This molecule readily permeates cell membranes and is selectively metabolized to C6-NBD-Glucosylceramide and C6-NBD-Sphingomyelin by enzymes resident in the Golgi apparatus.[1][2] This metabolic trapping results in a high concentration of the fluorescent probe within the Golgi, allowing for clear visualization and the study of its morphology and dynamics in both live and fixed cells.[1][3] The NBD (nitrobenzoxadiazole) fluorophore is environmentally sensitive, exhibiting weak fluorescence in aqueous environments and bright green fluorescence in the lipid-rich environment of the Golgi membranes, with excitation and emission maxima around 466 nm and 536 nm, respectively.[1][3]

Principle of Action

The labeling of the Golgi apparatus with C6-NBD-Ceramide is not due to a direct affinity of the molecule for the organelle, but rather a result of its metabolic conversion.[2] Once inside the cell, C6-NBD-Ceramide is transported to the Golgi. Here, it serves as a substrate for two key enzymes:

-

Glucosylceramide Synthase (GCS): This enzyme, located on the cytosolic leaflet of the Golgi, converts C6-NBD-Ceramide to C6-NBD-Glucosylceramide (C6-NBD-GlcCer).[4]

-

Sphingomyelin Synthase (SMS): This enzyme, found in the lumen of the Golgi, converts C6-NBD-Ceramide to C6-NBD-Sphingomyelin (C6-NBD-SM).